molecular formula C14H13N3OS2 B2854205 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1448061-15-1

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2854205
CAS RN: 1448061-15-1
M. Wt: 303.4
InChI Key: VWACWAFJUPXIDI-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives have versatile synthetic applicability and biological activity, which has helped medicinal chemists to plan, organize, and implement new approaches towards the discovery of novel drugs .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives are known for their anti-inflammatory properties. The compound could be used to develop new anti-inflammatory drugs, potentially offering alternative treatments for conditions like arthritis or inflammatory bowel disease. The presence of the thiophene ring can be crucial in the drug’s ability to modulate inflammatory pathways .

Anticancer Activity

Thiophene compounds have shown promise in anticancer research. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on to grow and divide. This compound could be investigated for its potential to inhibit tumor growth and proliferation .

Antimicrobial Properties

The thiophene ring is also associated with antimicrobial activity. This compound could be part of the synthesis of new antimicrobial agents, which are desperately needed in the face of rising antibiotic resistance. It could target a range of bacterial, fungal, or viral pathogens .

Material Science: Organic Semiconductors

In material science, thiophene derivatives are utilized in the development of organic semiconductors. They are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This compound could contribute to the creation of more efficient electronic devices .

Neuropharmacological Effects

Thiophene derivatives have been used in neuropharmacology. They can have anti-psychotic, anti-anxiety, and anti-arrhythmic effects. Research into this compound could lead to the development of new drugs to treat various neurological disorders .

Estrogen Receptor Modulation

Some thiophene compounds act as modulators of estrogen receptors, which can be beneficial in treating hormone-related conditions. This compound could be studied for its effectiveness in managing conditions like breast cancer or osteoporosis by influencing estrogen receptor activity .

Mechanism of Action

Thiophene derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Several commercially available drugs also contain a thiophene nucleus .

properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c18-14(11-4-9-19-10-11)15-5-7-17-6-3-12(16-17)13-2-1-8-20-13/h1-4,6,8-10H,5,7H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWACWAFJUPXIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

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